AF12198

Interleukin-1 Receptor Binding Affinity

AF12198 is a uniquely selective 15-mer peptide antagonist for human IL1R1, enabling clear dissection of IL-1 signaling without hIL1R2 interference. With nanomolar potency (hIL1R1 IC50 8 nM) and >800-fold selectivity, it is the validated standard for primate in vivo studies and novel antagonist benchmarking. Essential for high-fidelity translational research.

Molecular Formula C96H123N19O22
Molecular Weight 1895.1 g/mol
Cat. No. B10857682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF12198
Molecular FormulaC96H123N19O22
Molecular Weight1895.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C
InChIInChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123)/t53-,54+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-/m0/s1
InChIKeyVASLMBMCJADVGR-XQDBXYBUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: AF12198 (Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-Aze-Tyr-Ala-Leu-Pro-Leu-NH2) – A Quantitatively Differentiated IL-1 Receptor Antagonist


AF12198 is a 15-residue, N‑terminally acetylated and C‑terminally amidated peptide, containing the unnatural amino acid azetidine‑2‑carboxylic acid (Aze) at position 11 [REFS‑1]. It functions as a potent, selective antagonist of the human type I interleukin‑1 receptor (IL1R1). Unlike the endogenous protein antagonist (IL‑1ra) or small‑molecule antagonists, AF12198 offers a unique combination of high target affinity, stringent receptor subtype selectivity, and demonstrated in vivo activity [REFS‑2].

Why AF12198 Cannot Be Interchanged with Generic IL‑1 Antagonists: The Procurement Case for a Differentiated Tool


Generic IL‑1 pathway inhibition can be achieved with the recombinant protein antagonist anakinra (IL‑1ra), anti‑IL‑1β antibodies, or small‑molecule inhibitors. However, these agents exhibit fundamentally different selectivity and potency profiles. For studies requiring specific interrogation of the human type I IL‑1 receptor without confounding activity at the type II receptor or across species, AF12198 is the only well‑characterized peptide tool that provides nanomolar potency against hIL1R1 while exhibiting negligible binding to hIL1R2 and murine IL1R1 [REFS‑1][REFS‑2]. Substituting a non‑selective antagonist would compromise both the mechanistic clarity and the translational relevance of the experimental model [REFS‑3].

AF12198 (Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-Aze-Tyr-Ala-Leu-Pro-Leu-NH2) Quantitative Differentiation: Head‑to‑Head and Cross‑Study Comparisons


Receptor Binding Affinity: AF12198 Matches the Endogenous Antagonist (IL‑1ra) at Human Type I IL‑1R

In a direct competitive binding assay using 125I‑IL‑1α, AF12198 exhibited an IC50 of 8.0 nM for the human type I IL‑1 receptor. This value is within twofold of the IC50 for the natural protein antagonist IL‑1ra (4.0 nM) in the same assay system [REFS‑1]. This establishes AF12198 as a high‑affinity ligand, comparable to the endogenous antagonist, despite its small size.

Interleukin-1 Receptor Binding Affinity Selectivity

Receptor Subtype Selectivity: AF12198 Discriminates Human Type I IL‑1R from Type II and Murine Orthologs

AF12198 demonstrates pronounced selectivity for the human type I IL‑1 receptor. In parallel binding assays, its IC50 for the human type II IL‑1 receptor is 6.7 µM, and for the murine type I receptor it exceeds 200 µM [REFS‑1][REFS‑2]. This selectivity profile is critical for experiments that aim to isolate signaling through the type I receptor in human cells or to avoid confounding effects in murine models.

Receptor Subtype Selectivity Species Specificity IL1R1

Functional Antagonism in Human Primary Cells: AF12198 Inhibits IL‑1‑Driven IL‑8 and ICAM‑1 Expression

In functional cellular assays using human primary cells, AF12198 effectively blocks IL‑1‑induced responses. It inhibits IL‑1‑induced IL‑8 production by human dermal fibroblasts with an IC50 of 25 nM, and suppresses IL‑1‑induced ICAM‑1 expression on endothelial cells with an IC50 of 9 nM [REFS‑1]. These values demonstrate potent antagonism of downstream inflammatory mediators in physiologically relevant human cell types.

Inflammation Cytokine IL-8 ICAM-1 Functional Assay

Comparative In Vivo Efficacy: AF12198 Blocks IL‑1‑Induced IL‑6 in Non‑Human Primates

In an ex vivo whole blood model from cynomolgus monkeys, AF12198 inhibited IL‑1‑induced IL‑6 production with an IC50 of 17 µM, while the protein antagonist IL‑1ra achieved an IC50 of 30 nM [REFS‑1]. However, when administered intravenously to cynomolgus monkeys, AF12198 significantly blocked ex vivo IL‑1 induction of IL‑6 and down‑modulated in vivo IL‑6 production [REFS‑2]. This demonstrates that AF12198, despite lower potency in primate blood ex vivo, achieves effective target engagement and functional blockade in a living primate system.

In Vivo Non-Human Primate IL-6 Pharmacodynamics

AF12198 (Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-Aze-Tyr-Ala-Leu-Pro-Leu-NH2) Optimal Use Cases Derived from Quantitative Differentiation


Selective Profiling of Human Type I IL‑1 Receptor Signaling in Primary Human Cells

AF12198 is the reagent of choice for experiments that require specific blockade of the human type I IL‑1 receptor without interference from type II receptor engagement. Its >800‑fold selectivity for hIL1R1 over hIL1R2 [REFS‑1] enables clean dissection of IL‑1R1‑mediated signaling pathways in human fibroblasts, endothelial cells, or immune cells.

Validating Target Engagement in Primate Models of IL‑1‑Driven Inflammation

For studies in cynomolgus monkeys or other non‑human primates, AF12198 provides a validated tool to confirm that IL‑1R1 antagonism modulates disease‑relevant endpoints. Published in vivo data demonstrate that intravenous AF12198 blocks IL‑1‑induced IL‑6 production [REFS‑2], supporting its use as a pharmacological probe in primate inflammatory models.

Benchmarking Novel IL‑1R1 Antagonists in Binding and Functional Assays

AF12198 serves as an essential reference standard for the development and characterization of new IL‑1R1 antagonists. Its well‑defined binding affinity (IC50 8 nM) [REFS‑1] and functional potency in human cell assays (IL‑8 IC50 25 nM; ICAM‑1 IC50 9 nM) [REFS‑2] provide robust benchmarks for comparing the activity of novel compounds.

Species‑Specific Control in Cross‑Species IL‑1 Biology Studies

Given its negligible binding to murine IL1R1 (IC50 >200 µM) [REFS‑1], AF12198 is an ideal negative control in mouse‑human chimera experiments or when testing the species specificity of IL‑1‑targeting antibodies. It ensures that any observed effects in mouse models are not due to unintended antagonism of the murine receptor.

Technical Documentation Hub

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